N-[1-(3-nitrophenyl)ethyl]cyclopropanamine
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Overview
Description
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, with a nitrophenyl group attached to the ethyl chain. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-nitrophenyl)ethyl]cyclopropanamine typically involves the reaction of 3-nitroacetophenone with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines.
Scientific Research Applications
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-nitrophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropane ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-nitrophenyl)ethyl]cyclopropanamine
- N-[1-(4-nitrophenyl)ethyl]cyclopropanamine
- N-[1-(3-nitrophenyl)ethyl]cyclobutanamine
Uniqueness
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine is unique due to the specific positioning of the nitrophenyl group and the presence of the cyclopropane ring. This unique structure imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14N2O2/c1-8(12-10-5-6-10)9-3-2-4-11(7-9)13(14)15/h2-4,7-8,10,12H,5-6H2,1H3 |
InChI Key |
QEPKZXAERBXQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC2CC2 |
Origin of Product |
United States |
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